molecular formula C19H26NaO9P B15073189 (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt

(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt

Cat. No.: B15073189
M. Wt: 452.4 g/mol
InChI Key: XBUIKNRVGYFSHL-UHFFFAOYSA-M
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Description

This compound, also known as Cytostatin or NSC 675266, is a sodium salt of a complex polyketide-derived molecule with a stereochemically rich structure . Its IUPAC name reflects its key features:

  • A (6R)-5,6-dihydro-2H-pyran-2-one core.
  • A conjugated tetraenyl side chain with 1E,7Z,9Z,11E geometry.
  • Substituents including 3,6,13-trihydroxy, 3-methyl, and a phosphonooxy group at position 4 .

The compound’s stereochemistry is critical, with multiple R-configured stereocenters (positions 3R, 4R, 6R) influencing its biological interactions. It is reported as an antibiotic (Antibiotic MJ 654NF4) and cytostatic agent, likely due to its ability to interfere with cellular processes such as membrane function or enzyme activity .

Properties

IUPAC Name

sodium;[3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIKNRVGYFSHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt typically involves multiple steps, including the formation of the pyran ring and the introduction of the phosphonooxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activity and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, as it can form strong bonds with metal ions and other functional groups in the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 5,6-dihydro-2H-pyran-2-one family, which includes structurally related derivatives with varying substituents and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications
Target Compound (Cytostatin, NSC 675266) C₂₂H₃₂O₁₀PNa 534.45 Phosphonooxy, trihydroxy, methyl, tetraenyl chain Antibiotic, cytostatic agent
5,6-Dihydro-5-hydroxy-6-(3,4,6,13-tetrahydroxy-3-methyl-1,7,9,11-tridecatetraenyl)-2H-pyran-2-one C₁₉H₂₆O₈ 382.41 Tetrahydroxy, methyl, tetraenyl chain Unknown (structural analog)
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one C₆H₈O₃ 128.13 Hydroxy, methyl Spiroheterocycle synthesis, insecticide intermediates
(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one C₂₅H₃₁NO₃ 393.52 Aromatic, aminophenyl, propyl Unspecified (complex pharmacological derivative)

Key Findings :

Phosphonooxy Group: The target compound’s phosphonooxy group distinguishes it from analogs like CAS 96513-88-1 and CAS 33177-29-6 .

Stereochemical Complexity : The compound’s 1E,3R,4R,6R,7Z,9Z,11E configuration contrasts with simpler derivatives like CAS 33177-29-6, which lacks stereochemical diversity. Chirality is critical for bioactivity, as seen in other natural products (e.g., tartaric acid’s enantiomer-specific effects) .

CAS 33177-29-6 is used in synthetic chemistry (e.g., spiroheterocycle formation), highlighting how structural simplicity shifts utility toward industrial applications .

The compound in incorporates aromatic and aminophenyl groups, indicating a divergent pharmacological profile (e.g., receptor targeting).

Biological Activity

(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt, commonly known as Fostriecin sodium (CAS No. 87860-39-7), is a bioactive compound derived from the bacterium Streptomyces pulveraceus. This compound has garnered attention due to its significant biological activities, particularly its role as an anti-tumor antibiotic and its mechanism of action involving topoisomerase inhibition.

Chemical Structure and Properties

Fostriecin sodium is characterized by a complex molecular structure that includes multiple hydroxyl groups and a phosphonooxy moiety. Its molecular formula is C19H27O9PC_{19}H_{27}O_9P with a molecular weight of 452.37 g/mol. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Antitumor Activity

Fostriecin exhibits potent antitumor properties primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition leads to DNA damage and cell death in cancer cells. Research indicates that Fostriecin can induce apoptosis in various cancer cell lines by disrupting the normal function of topoisomerase II, making it a candidate for cancer therapy .

The mechanism by which Fostriecin exerts its effects involves the following pathways:

  • Topoisomerase II Inhibition : Fostriecin binds to the enzyme's active site, preventing it from performing its function in DNA unwinding and relaxation.
  • Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Fostriecin has been shown to cause G2/M phase arrest in the cell cycle of affected cells .

Case Studies

Several studies have explored the efficacy of Fostriecin in various cancer models:

  • Breast Cancer : In vitro studies demonstrated that Fostriecin significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity .
  • Leukemia : A study involving human leukemia cells showed that treatment with Fostriecin led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed elevated levels of annexin V-positive cells after Fostriecin treatment .
  • Combination Therapy : Research has suggested that combining Fostriecin with other chemotherapeutic agents enhances its antitumor effects. For instance, synergistic effects were observed when used alongside doxorubicin in ovarian cancer models .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInhibition of topoisomerase II
Apoptosis InductionIncreased apoptotic cell death
Cell Cycle ArrestG2/M phase arrest
Synergistic EffectsEnhanced efficacy with doxorubicin

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